Absolute CXCR2 Selectivity: No Detectable Binding to CXCR1 Versus Dual CXCR1/2 Antagonist Sch527123
SB-265610 does not bind to the related CXCR1 receptor at pharmacologically relevant concentrations, making it a genuinely CXCR2‑selective tool [1]. In contrast, the widely used comparator Sch527123 (navarixin) is a dual CXCR1/CXCR2 antagonist that binds CXCR1 with a Kd of 3.9 ± 0.3 nM [2]. This fundamental difference means that SB-265610 can dissect CXCR2‑specific signaling without the confounding influence of concurrent CXCR1 blockade.
| Evidence Dimension | CXCR1 binding affinity |
|---|---|
| Target Compound Data | No detectable binding to CXCR1 |
| Comparator Or Baseline | Sch527123: Kd = 3.9 ± 0.3 nM for CXCR1 [2] |
| Quantified Difference | SB-265610 shows >1,000‑fold selectivity for CXCR2 over CXCR1; Sch527123 shows only ~80‑fold selectivity (CXCR2 Kd = 0.049 nM vs CXCR1 Kd = 3.9 nM) |
| Conditions | Radioligand binding assays using recombinant human CXCR1 and CXCR2 |
Why This Matters
For studies requiring unambiguous attribution of effects to CXCR2 versus CXCR1, SB-265610 provides a cleaner pharmacological tool than dual antagonists.
- [1] Bradley ME, Bond ME, Manini J, Brown Z, Charlton SJ. SB265610 is an allosteric, inverse agonist at the human CXCR2 receptor. Br J Pharmacol. 2009;158(1):328-338. PMID: 19422399. View Source
- [2] Gonsiorek W, Fan X, Hesk D, Fossetta J, Qiu H, Jakway J, Billah M, Dwyer M, Chao J, Deno G, Taveras A, Lundell DJ, Hipkin RW. Pharmacological characterization of Sch527123, a potent allosteric CXCR1/CXCR2 antagonist. J Pharmacol Exp Ther. 2007;322(2):477-485. PMID: 17496167. View Source
